![molecular formula C18H18FN3O2 B2777076 Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 478064-86-7](/img/structure/B2777076.png)
Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a suitable reagent to introduce the pyrimidine ring . The specific reagents and conditions would depend on the exact structure of the starting material and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a fluorobenzyl group at the 6-position and an ethyl carboxylate group at the 3-position . The exact geometry and conformation could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolopyrimidine core and the various substituents. The pyrazolopyrimidine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl and ethyl carboxylate groups might increase its lipophilicity compared to a simple pyrazolopyrimidine .Scientific Research Applications
Anticonvulsant and Antidepressant Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for potential anticonvulsant and antidepressant activities. In one study, compounds related to Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited significant anticonvulsant activity, outperforming the reference drug, carbamazepine. Furthermore, some derivatives also showed potent antidepressant properties (Zhang et al., 2016).
Cytotoxic Activity
The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, has been investigated for their cytotoxic activity against human cancer cell lines. These studies have shown that such compounds exhibit promising anticancer properties (Hassan et al., 2015).
Fluorescence and Herbicidal Activity
Some pyrazolo[1,5-a]pyrimidine derivatives, similar to Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have been found to possess novel fluorescent properties. Additionally, they demonstrate potential as herbicides against certain weed species (Wu et al., 2006).
Antimicrobial Activity
Compounds structurally related to Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been synthesized and shown to possess significant antimicrobial activity against various bacterial species, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2017).
Mycobacterium Tuberculosis Inhibition
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, compounds related to Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have been designed and synthesized. They exhibit inhibitory activity against Mycobacterium tuberculosis, suggesting potential application in tuberculosis treatment (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related triazole-pyrimidine hybrid compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in the regulation of cellular stress responses and inflammation, suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These effects could potentially be beneficial in the treatment of neurodegenerative diseases and other conditions characterized by inflammation and cellular stress.
properties
IUPAC Name |
ethyl 6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-4-24-18(23)16-10-20-22-12(3)15(11(2)21-17(16)22)9-13-6-5-7-14(19)8-13/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAZSZYVGKGJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
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